Lipophilicity Advantage vs. 1,3,4-Oxadiazole Isomers
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. This difference, observed in virtually all matched pairs analyzed, is attributed to the intrinsically different charge distributions and dipole moments between the two regioisomeric scaffolds [2].
| Evidence Dimension | Lipophilicity (log D) difference between oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold (target compound core) exhibits higher log D |
| Comparator Or Baseline | 1,3,4-oxadiazole scaffold exhibits ~1 log unit (order of magnitude) lower log D |
| Quantified Difference | ~1 log unit (10-fold difference in partition coefficient) |
| Conditions | AstraZeneca internal compound collection matched molecular pair analysis |
Why This Matters
Higher lipophilicity translates to enhanced passive membrane permeability, a critical determinant for intracellular target engagement in cell-based assays and for optimizing blood-brain barrier penetration in neuroscience applications.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
- [2] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
